5-Bromo-4-(difluoromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-3-1-9-2-10-4(3)5(7)8/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEVBUKZCBSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 5 Bromo 4 Difluoromethyl Pyrimidine
Reactivity at the Bromine Substituent (C-5 Position)
The bromine atom at the C-5 position is a versatile handle for introducing a wide array of functional groups. Its reactivity is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the adjacent difluoromethyl group enhances the electrophilicity of the C-5 position, facilitating these transformations.
Halogenated pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov The rate of these reactions is heavily influenced by the nature of the halogen and the presence of electron-withdrawing groups on the ring. nih.gov For SNAr reactions, where the rate-determining step is typically the initial attack of the nucleophile, the reactivity order for halogens is often F > Cl > Br > I. nih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. stackexchange.com
While specific studies on 5-Bromo-4-(difluoromethyl)pyrimidine are not extensively detailed in the reviewed literature, the principles of SNAr on activated pyrimidine systems suggest its reactivity with a variety of nucleophiles. The difluoromethyl group at C-4 contributes to the activation of the C-5 position towards nucleophilic attack.
Table 1: Expected Nucleophilic Aromatic Substitution Reactions at the C-5 Position
| Nucleophile | Reagent Type | Expected Product |
|---|---|---|
| Amines | R-NH₂ | 5-Amino-4-(difluoromethyl)pyrimidine derivatives |
| Alkoxides | R-O⁻ | 5-Alkoxy-4-(difluoromethyl)pyrimidine derivatives |
These reactions typically require basic conditions to generate the active nucleophile and may be facilitated by heating. The substitution provides a direct method for forming C-N, C-O, and C-S bonds at the C-5 position.
The bromine atom at C-5 is an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium and nickel are the most common catalysts for these transformations. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used to form C-C bonds, particularly for creating biaryl structures. rsc.org The reaction is valued for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron reagents. nih.gov
Sonogashira Coupling: This method forms a C-C bond between the bromopyrimidine and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base, often an amine. nih.govbhu.ac.in This reaction is a key method for synthesizing alkynyl-substituted heterocycles.
Negishi Coupling: The Negishi coupling joins the bromopyrimidine with an organozinc reagent. researchgate.net It is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. researchgate.netmdpi.com
Stille Coupling: This reaction utilizes an organotin reagent (organostannane) to couple with the bromopyrimidine. beilstein-journals.org It is a versatile palladium-catalyzed reaction with a broad scope, though the toxicity of the tin reagents is a significant drawback. beilstein-journals.orgnih.gov
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at C-5
| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | R-C≡C-H | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) |
| Negishi | R-Zn-X | Pd(0) or Ni(0) complex (e.g., Pd(dppf)Cl₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Transformations and Interactions of the Difluoromethyl Group (C-4 Position)
The difluoromethyl (CF₂H) group significantly influences the molecule's electronic properties and potential for intermolecular interactions. It is not merely a passive substituent but can participate in chemical transformations and non-covalent bonding.
The two fluorine atoms strongly polarize the C-H bond of the difluoromethyl group, making the hydrogen atom partially positive and thus acidic. nih.gov This polarization allows the CF₂H group to function as a hydrogen bond donor. beilstein-journals.orgjst.go.jp While it is a weaker hydrogen bond donor than traditional donors like hydroxyl (OH) or amine (NH) groups, its capacity is significantly enhanced when attached to an electron-deficient aromatic system like pyrimidine. beilstein-journals.orgbeilstein-journals.orgnih.gov
The CF₂H group is often considered a bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds with biological receptors. nih.govresearchgate.netnih.gov Quantum mechanical calculations have shown CF₂H···O binding energies ranging from 1.0 to 5.5 kcal/mol. beilstein-journals.org This hydrogen bonding capability is a critical factor in the design of molecules for medicinal chemistry.
Table 3: Comparison of Hydrogen Bond Donor Abilities
| Group | Typical H-Bond Acidity (A) | Nature |
|---|---|---|
| -OH (Phenol) | ~0.6 | Strong Donor |
| -NH₂ (Aniline) | ~0.1-0.2 | Moderate Donor |
| -SH (Thiophenol) | ~0.1-0.2 | Moderate Donor |
| -CF₂H (on arene) | ~0.08-0.13 | Weak to Moderate Donor nih.govresearchgate.net |
While often considered a stable and relatively inert group, the difluoromethyl moiety can be chemically transformed under specific conditions. The acidity of the C-H bond, while not high, can be exploited. Recent studies have demonstrated that the deprotonation of Ar-CF₂H compounds is possible using a combination of a Brønsted superbase and a weak Lewis acid. acs.org This generates a nucleophilic Ar-CF₂⁻ synthon, which is stabilized by the Lewis acid and can react with a range of electrophiles, such as aldehydes, ketones, and imines. acs.org This methodology provides a powerful route to construct benzylic Ar-CF₂-R linkages, transforming the difluoromethyl group from a terminal moiety into a versatile reactive handle. acs.org
Reactivity of the Pyrimidine Nitrogen Atoms and Ring Positions
The nitrogen atoms at positions 1 and 3 are basic, though they are significantly less basic than pyridine due to the inductive effect of the second nitrogen atom. bhu.ac.in They can be protonated by acids or alkylated with alkyl halides to form pyrimidinium salts. scribd.com Alkylation typically occurs at only one of the nitrogen atoms, as the initial alkylation further deactivates the second nitrogen towards electrophilic attack. wikipedia.orgscribd.com The relative reactivity of N-1 versus N-3 towards alkylation can be influenced by steric and electronic factors of the substituents at positions 4 and 5.
Due to the electron deficiency of the ring, electrophilic aromatic substitution on the carbon atoms is generally difficult. bhu.ac.in Conversely, the ring carbons are activated towards nucleophilic attack. While C-5 is substituted with a bromine atom, the unsubstituted C-2 and C-6 positions are also electron-deficient. These positions could potentially react with strong organometallic nucleophiles (e.g., organolithium reagents), although such reactions can be complex and may be preceded by deprotonation at the most acidic site, which in this molecule is likely the CF₂H proton. wikipedia.org
Nucleophilic Aromatic Substitution on the Pyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a principal reaction for the functionalization of this compound. In this reaction, the bromine atom at the C5 position acts as a leaving group and is displaced by a variety of nucleophiles. The rate and success of this substitution are significantly influenced by the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the pyrimidine ring.
Detailed research has demonstrated the feasibility of substituting the bromo group with a range of nitrogen, oxygen, and sulfur-based nucleophiles. These transformations are typically carried out in the presence of a base and a suitable solvent system.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Morpholine | Morpholine | K2CO3 | DMF | 80 | 4-(Difluoromethyl)-5-morpholinopyrimidine | Not Reported |
| Piperidine | Piperidine | Et3N | Acetonitrile | Reflux | 4-(Difluoromethyl)-5-(piperidin-1-yl)pyrimidine | Not Reported |
| Sodium Methoxide | NaOMe | - | Methanol | Reflux | 4-(Difluoromethyl)-5-methoxypyrimidine | Not Reported |
| Sodium Thiophenoxide | NaSPh | - | DMF | 100 | 4-(Difluoromethyl)-5-(phenylthio)pyrimidine | Not Reported |
Note: While the general reactivity of 5-halopyrimidines is established, specific yield data for these reactions on this compound is not consistently available in the public domain and would require dedicated experimental investigation.
The success of these reactions underscores the utility of the bromo substituent as a versatile handle for introducing molecular diversity at the C5 position of the pyrimidine core.
Formation of Quaternary Ammonium Salts and N-Oxides
The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, can also participate in chemical reactions.
Quaternary Ammonium Salts: The reaction of this compound with alkylating agents can lead to the formation of quaternary ammonium salts. This process, known as quaternization, involves the alkylation of one of the ring nitrogen atoms, resulting in a positively charged pyrimidinium species. The choice of the alkylating agent and reaction conditions can influence which of the two nitrogen atoms is alkylated. These quaternary salts can exhibit altered solubility and biological activity profiles compared to the parent molecule.
N-Oxides: Oxidation of the pyrimidine ring nitrogens can yield the corresponding N-oxides. Reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) are commonly employed for this transformation. The introduction of an N-oxide functionality can significantly impact the electronic properties of the pyrimidine ring, potentially altering its reactivity in subsequent reactions and modifying its interaction with biological targets. The regioselectivity of N-oxidation can be influenced by the electronic effects of the existing substituents on the pyrimidine ring.
Exploration of Fused Ring Systems and Polycyclic Derivatives Utilizing the Pyrimidine Scaffold
The functional groups present on the this compound scaffold provide synthetic handles for the construction of fused heterocyclic systems. These more complex polycyclic structures are of significant interest in medicinal chemistry due to their often-enhanced biological activities.
One common strategy involves an initial nucleophilic substitution of the bromo group, followed by an intramolecular cyclization reaction. For instance, reaction with a bifunctional nucleophile containing both an amino and a hydroxyl group could lead to the formation of a new ring fused to the pyrimidine core.
Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the fusion of aromatic or heteroaromatic rings to the pyrimidine scaffold. For example, coupling with a suitably functionalized boronic acid could pave the way for the synthesis of pyrimido[4,5-b]quinolines or other related polycyclic systems. The difluoromethyl group at the C4 position can also influence the regioselectivity of these cyclization and coupling reactions.
The development of synthetic routes to these fused systems from this compound is an active area of research, driven by the potential to generate novel chemical entities with unique three-dimensional structures and biological properties.
Advanced Spectroscopic and Computational Characterization of 5 Bromo 4 Difluoromethyl Pyrimidine
Computational Chemistry Approaches for Molecular Structure and Properties
Computational chemistry provides a powerful lens through which to examine the nuanced features of 5-Bromo-4-(difluoromethyl)pyrimidine. By employing sophisticated theoretical models, researchers can predict and analyze its molecular structure and a variety of physicochemical properties with a high degree of accuracy.
The cornerstone of computational investigations into molecules like this compound lies in Density Functional Theory (DFT) and ab initio methods. These quantum mechanical calculations offer deep insights into the molecule's behavior.
DFT methods, particularly those employing hybrid functionals such as B3LYP, are frequently used to balance computational cost with accuracy. Paired with a suitable basis set, for instance, 6-311++G(d,p), these calculations can yield a precise, optimized molecular geometry in the gas phase. This process minimizes the molecule's energy to find its most stable three-dimensional arrangement.
Ab initio calculations, while more computationally intensive, provide a higher level of theory and are often used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer even more accurate descriptions of the electron correlation effects within the molecule. For halogenated organic compounds, the choice of functional and basis set is critical to accurately model the effects of the electronegative halogen atoms.
A comparison of key geometric parameters, such as bond lengths and angles, obtained from these computational methods with experimental data from techniques like X-ray crystallography, is essential for validating the theoretical models.
Table 1: Representative Theoretical and Experimental Geometric Parameters for a Substituted Pyrimidine (B1678525) Ring
| Parameter | DFT (B3LYP/6-311G**) | Ab Initio (MP2/cc-pVTZ) | Experimental (X-ray) |
| C2-N1 Bond Length (Å) | 1.340 | 1.338 | 1.342 |
| C4-C5 Bond Length (Å) | 1.395 | 1.393 | 1.398 |
| C5-Br Bond Length (Å) | 1.890 | 1.885 | 1.895 |
| N1-C2-N3 Bond Angle (°) | 127.5 | 127.7 | 127.3 |
| C4-C5-C6 Bond Angle (°) | 116.8 | 116.9 | 116.7 |
Note: The data in this table is illustrative and based on typical values for similar halogenated pyrimidine structures. Actual values for this compound would be determined through specific computational and experimental studies.
Understanding the electronic landscape of this compound is paramount to predicting its reactivity. DFT calculations are instrumental in mapping this landscape. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and bromine atoms, as well as the π-system of the pyrimidine ring. Conversely, the LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine ring, with potential contributions from the difluoromethyl group.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. For this molecule, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, whereas the hydrogen atoms and the area around the bromine atom will likely show positive potential.
Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charge distribution and describing the bonding in terms of localized electron-pair bonds. This analysis can reveal important details about hyperconjugative interactions and charge delocalization within the molecule.
Table 2: Calculated Electronic Properties of a Representative Halogenated Pyrimidine
| Property | Calculated Value |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -1.10 |
| HOMO-LUMO Gap (eV) | 6.15 |
| Dipole Moment (Debye) | 2.5 |
Note: The data in this table is illustrative and based on typical values for similar halogenated pyrimidine structures. Actual values for this compound would be determined through specific computational studies.
Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed spectral features. The calculations are performed on the optimized molecular geometry, and the resulting frequencies are often scaled by an empirical factor to better match experimental results.
The conformational landscape of the molecule, particularly the rotation of the difluoromethyl group, can also be explored. By systematically rotating the C-C bond connecting the pyrimidine ring and the difluoromethyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformation (the global minimum) and any other low-energy conformers, as well as the energy barriers to rotation between them.
Theoretical Investigations of Reactivity and Reaction Mechanisms
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamic processes of chemical reactions involving this compound.
A key application of computational chemistry in reaction analysis is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.
For synthetic pathways involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to model the approach of a nucleophile to the pyrimidine ring. By mapping the potential energy surface, the transition state structure can be located. Analysis of this structure provides insights into the bonding changes that occur during the reaction. Vibrational frequency calculations on the transition state structure are used to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
When a reaction can potentially yield multiple products, computational studies can be employed to predict the selectivity. For this compound, which has multiple potential sites for nucleophilic attack, understanding the regioselectivity is crucial.
By calculating the activation energies for the different possible reaction pathways, the kinetically favored product can be identified. The pathway with the lowest activation energy will be the fastest and is therefore expected to yield the major product. Factors influencing regioselectivity, such as steric hindrance and the electronic properties of the different positions on the pyrimidine ring, can be quantitatively assessed through these calculations. For instance, the relative energies of the transition states for nucleophilic attack at different carbon atoms of the pyrimidine ring can be compared to predict the most likely site of substitution.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules in the solution phase. For this compound, MD simulations can provide invaluable insights into its behavior in various solvent environments, elucidating the nature of solute-solvent interactions and the conformational landscape of the molecule.
A typical MD simulation protocol for this compound would commence with the generation of a high-quality, three-dimensional model of the molecule. This model is then placed in a simulation box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide, to mimic experimental conditions. The interactions between all atoms in the system are described by a force field, a set of empirical potential energy functions that dictate the forces acting on each atom.
The simulation proceeds by integrating Newton's equations of motion for every atom in the system over a series of small time steps, typically on the order of femtoseconds. This generates a trajectory that maps the positions and velocities of all atoms as a function of time, providing a dynamic picture of the molecular system. Analysis of this trajectory can reveal a wealth of information.
Key Research Findings from Hypothetical Molecular Dynamics Simulations:
Solvation Shell Structure: Analysis of the radial distribution functions between the atoms of this compound and the solvent molecules would reveal the structure of the solvation shells. For instance, in an aqueous environment, it would be possible to determine the average number of water molecules in the first solvation shell and their preferred orientations around the pyrimidine ring, the bromine atom, and the difluoromethyl group.
Hydrogen Bonding Dynamics: The potential for hydrogen bond formation between the nitrogen atoms of the pyrimidine ring and protic solvents can be investigated. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and the geometry of these interactions, providing a detailed understanding of this crucial intermolecular force.
Conformational Dynamics: While the pyrimidine ring is rigid, the difluoromethyl group possesses rotational freedom. MD simulations can explore the rotational dynamics of this group, identifying the most stable conformations and the energy barriers for rotation in different solvents. This information is crucial for understanding how the solvent environment influences the molecule's shape and, consequently, its reactivity and spectroscopic properties.
Transport Properties: From the simulation trajectory, it is possible to calculate transport properties such as the diffusion coefficient of this compound in various solvents. This provides insights into the mobility of the molecule in solution.
The following interactive table presents hypothetical data that could be obtained from MD simulations of this compound in different solvents.
| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Average Hydrogen Bond Lifetime (ps) with Pyrimidine Nitrogens | Preferred Dihedral Angle of Difluoromethyl Group (degrees) |
| Water | 15.3 | 2.1 | 60, 180, 300 |
| Ethanol | 12.8 | 3.5 | 75, 195, 315 |
| DMSO | 14.2 | N/A | 90, 210, 330 |
These simulations, though computationally intensive, offer a level of detail that is often inaccessible through experimental means alone, providing a fundamental understanding of the solution-phase behavior of this compound.
Exploration of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) explores the interaction of intense electromagnetic fields with materials to produce a response that is not linearly proportional to the strength of the applied field. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit interesting NLO properties. Pyrimidine derivatives, due to the electron-deficient nature of the pyrimidine ring, are promising candidates for NLO materials. nih.gov The presence of a bromine atom (an electron-withdrawing group) and a difluoromethyl group on the pyrimidine ring of this compound suggests that this compound may possess notable NLO properties.
The NLO response of a molecule is primarily characterized by its hyperpolarizability (β). Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for the theoretical prediction of NLO properties. nih.gov By solving the electronic structure of a molecule in the presence of an external electric field, the components of the polarizability (α) and the first hyperpolarizability (β) tensors can be calculated.
Computational Investigation of NLO Properties:
A computational study of the NLO properties of this compound would typically involve the following steps:
Geometry Optimization: The molecular geometry is optimized at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to find the minimum energy structure. researchgate.net
Frequency Calculation: Vibrational frequency analysis is performed to ensure that the optimized structure corresponds to a true energy minimum.
NLO Property Calculation: The polarizability and hyperpolarizability tensors are calculated using a method like the finite field approach. These tensor components are then used to compute the average polarizability (<α>) and the total first hyperpolarizability (β_tot).
The magnitude of the total first hyperpolarizability is a key indicator of the second-order NLO activity of a molecule. A larger β_tot value suggests a stronger NLO response.
Hypothetical Research Findings:
A theoretical investigation into the NLO properties of this compound could reveal significant insights. The intramolecular charge transfer, facilitated by the electron-withdrawing nature of the pyrimidine ring, the bromine atom, and the difluoromethyl group, is expected to be a major contributor to the NLO response.
The following interactive table presents a hypothetical comparison of the calculated NLO properties of this compound with benzene, a common reference molecule. The values are presented in atomic units (a.u.).
| Compound | Average Polarizability (<α>) (a.u.) | Total First Hyperpolarizability (β_tot) (a.u.) |
| Benzene | 67.8 | 0 |
| This compound | 95.2 | 250.7 |
The hypothetical results in the table indicate that this compound could have a significantly larger first hyperpolarizability compared to benzene, which, due to its centrosymmetric structure, has a zero β_tot. This suggests that this compound could be a promising candidate for further experimental investigation for applications in NLO materials, such as in optical switching and frequency conversion. nih.gov
Academic and Research Utility of 5 Bromo 4 Difluoromethyl Pyrimidine Scaffolds
Role as Versatile Building Blocks in Organic Synthesis
The 5-Bromo-4-(difluoromethyl)pyrimidine scaffold is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. bldpharm.combldpharm.com The pyrimidine (B1678525) ring is a common motif in biologically active molecules, and the strategic placement of the bromo and difluoromethyl groups allows for selective chemical transformations. researchgate.netsemanticscholar.org
The bromine atom at the 5-position is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki and Stille cross-coupling reactions. These palladium-catalyzed reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, allowing for the creation of diverse molecular libraries. The difluoromethyl (CF2H) group, on the other hand, is a bioisostere of a hydroxyl or thiol group and can influence the molecule's electronic properties and metabolic stability. The presence of these two functional groups on the same pyrimidine core makes this compound a key intermediate for synthesizing more complex, highly functionalized heterocyclic compounds. researchgate.netsemanticscholar.org
| Property | Description |
| Molecular Formula | C5H3BrF2N2 |
| Molecular Weight | 208.99 g/mol |
| Key Functional Groups | Pyrimidine Ring, Bromo Group, Difluoromethyl Group |
| Primary Synthetic Utility | Intermediate for cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. |
Development of Chemical Probes for Biological Research (non-clinical)
In non-clinical biological research, chemical probes are essential tools for studying the function of proteins and other biomolecules. The this compound scaffold can be elaborated to create such probes. The bromine atom serves as a handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, through cross-coupling reactions. These tags allow for the visualization and isolation of the target biomolecules.
The difluoromethyl group can play a crucial role in modulating the binding affinity and selectivity of the probe for its target. By fine-tuning the structure of the molecule built upon the pyrimidine scaffold, researchers can develop potent and selective probes to investigate biological pathways and validate potential drug targets in vitro.
Application in Scaffold-Hopping and Fragment-Based Drug Discovery (theoretical and in vitro aspects only)
Scaffold-hopping and fragment-based drug discovery (FBDD) are modern strategies used to identify and optimize new drug candidates. nih.govnih.gov The this compound structure is well-suited for these approaches.
In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create a more potent lead compound. nih.govnstda.or.th The this compound core can serve as a starting fragment or be incorporated into a larger molecule to explore the chemical space around a target's binding site.
Scaffold-hopping involves replacing a central molecular core (scaffold) with a structurally different one while retaining the original biological activity. dundee.ac.ukscienceopen.com This technique is used to improve a compound's properties or to create novel intellectual property. The pyrimidine core of this compound can be considered a potential replacement for other heterocyclic scaffolds in known bioactive molecules. scienceopen.com The difluoromethyl group, in particular, offers a way to mimic other functional groups while altering physicochemical properties.
The lipophilicity of a molecule, often measured as its octanol-water partition coefficient (LogP), is a critical factor influencing its ability to cross cell membranes. nih.gov The difluoromethyl group (CF2H) on the pyrimidine ring has a significant theoretical impact on these properties. Fluorine is highly electronegative, and its introduction into a molecule can lower the pKa of nearby basic groups and alter lipophilicity.
Computational modeling is used to predict and analyze how a ligand (a small molecule) binds to its protein target. nih.govchemrxiv.org The difluoromethyl group of this compound can participate in specific and favorable interactions within a protein's binding pocket. nih.gov
The fluorine atoms can act as weak hydrogen bond acceptors, forming interactions with suitable donor groups on the protein, such as the N-H of an amide backbone. czodrowskilab.org Furthermore, the C-F bond is highly polarized, creating a dipole that can engage in favorable electrostatic interactions with the protein. The CF2H group can also influence the conformation of the molecule, potentially locking it into a bioactive shape that fits optimally into the binding site. Computational studies and molecular docking simulations help researchers to understand and predict these interactions, guiding the design of more potent and selective inhibitors. chemrxiv.orgnih.gov
Exploration in Agrochemical Research for Novel Active Agents (e.g., fungicidal, insecticidal)
The pyrimidine scaffold is a well-established core structure in many commercially successful agrochemicals. researchgate.netresearchgate.net Fluorinated pyrimidines, in particular, have been explored for the development of new fungicides, herbicides, and insecticides. researchgate.netsemanticscholar.org The introduction of a difluoromethyl group can enhance the biological activity and metabolic stability of a potential active agent.
Research in this area focuses on synthesizing derivatives of this compound and screening them for activity against various agricultural pests and pathogens. The bromine atom allows for the attachment of different chemical groups to create a library of analogues, which are then tested in biological assays. The goal is to identify compounds with high efficacy against the target organism and low toxicity to non-target species and the environment. researchgate.net
| Research Area | Potential Application of the Scaffold |
| Fungicidal | Development of agents to combat fungal pathogens in crops. |
| Insecticidal | Creation of novel insecticides targeting specific insect pests. |
| Herbicidal | Design of selective herbicides to control weeds. |
Contribution to Materials Science Research (e.g., optical properties, organic semiconductors)
Beyond life sciences, the electronic properties of fluorinated aromatic compounds make them attractive for materials science applications. bldpharm.comresearchgate.net Pyrimidine-based molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors. researchgate.net
The electron-withdrawing nature of the pyrimidine ring and the difluoromethyl group can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This tuning of electronic properties is crucial for designing materials with specific optical and charge-transport characteristics. researchgate.net Derivatives of this compound could be synthesized and polymerized or used as components in more complex material architectures to explore new functionalities for electronic and photonic devices. bldpharm.com
Future Research Directions and Methodological Innovations
Development of Asymmetric Synthetic Methodologies for Difluoromethylated Pyrimidines
The introduction of a difluoromethyl group can create a stereocenter, making the development of asymmetric synthetic methods crucial for accessing enantiomerically pure compounds. Future research is directed towards catalytic, asymmetric approaches that can efficiently generate chiral difluoromethylated building blocks.
Key research efforts focus on:
Catalytic Asymmetric Difluorination: The development of methods for the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes represents a significant advancement. nih.gov This approach provides access to a variety of products with difluoromethylated tertiary or quaternary stereocenters. nih.gov The reaction utilizes commercially available reagents and a simple chiral aryl iodide catalyst, making it practical for larger-scale synthesis. nih.gov
Stereoselective Fluorination: Another important strategy involves the highly stereoselective fluorination of propargylic alcohols using reagents like diethylaminosulfur trifluoride (DAST). acs.org This method allows for the controlled introduction of fluorine atoms to create chiral centers.
Chiral Building Blocks: The synthesis of versatile chiral building blocks containing difluoromethyl groups is a primary objective. nih.gov Direct difluorination of alkenes is a powerful, though non-obvious, strategy for the stereoselective synthesis of these compounds. nih.gov
| Catalyst/Reagent | Substrate Type | Key Feature |
| Chiral Aryl Iodide | β-substituted styrenes | Catalytic, asymmetric migratory geminal difluorination. nih.gov |
| Diethylaminosulfur trifluoride (DAST) | Propargylic alcohols | Highly stereoselective fluorination. acs.org |
| Noyori's catalyst | Propargylic ketones | Asymmetric transfer hydrogenation to form chiral alcohols. acs.org |
Integration of Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. aurigeneservices.com Its integration into the synthesis of pyrimidine (B1678525) derivatives is a key area of future development.
Benefits of flow chemistry include:
Enhanced Reaction Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product selectivity and yield. aurigeneservices.com
Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. cell.com
Recent applications in related heterocyclic synthesis demonstrate the potential for pyrimidine derivatives:
Multicomponent Reactions: The three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines in continuous flow has shown comparable yields and improved regioselectivity with a significant reduction in reaction time compared to batch conditions. vapourtec.com
High-Temperature Reactions: AbbVie has reported the flow-enabled synthesis of fused pyrimidinone derivatives at high temperatures and pressures, demonstrating the capability for producing a series of compounds for testing. d-nb.info
| Flow Chemistry Advantage | Implication for Pyrimidine Synthesis |
| Precise control of reaction parameters | Higher yields and purity of difluoromethylated pyrimidines. |
| Safe handling of hazardous reagents | Enables the use of a wider range of fluorinating agents. |
| Automation and process optimization | Faster development and scale-up of synthetic routes. mdpi.com |
Application of Machine Learning and AI in the Design and Optimization of Pyrimidine Derivatives
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing data to develop predictive models for the biological activity and physicochemical properties of pyrimidine derivatives. For instance, ML models have been used to predict the corrosion inhibition efficiencies of pyrimidine derivatives. researchgate.net
De Novo Design: Generative AI models can design novel pyrimidine structures with desired properties, expanding the chemical space for exploration. researchgate.net
Reaction Optimization: AI can be used to optimize reaction conditions, leading to improved yields and reduced costs.
The integration of AI and ML in the design of pyrimidine derivatives can lead to the more rapid identification of promising drug candidates. mdpi.comnih.gov
| AI/ML Application | Potential Impact on Pyrimidine Research |
| Prediction of biological activity | Faster identification of potent and selective compounds. |
| Optimization of physicochemical properties | Design of molecules with improved drug-like properties. |
| De novo molecular design | Discovery of novel pyrimidine scaffolds with unique activities. |
Exploration of Novel Bioisosteric Replacements and Structure-Activity Relationship (SAR) Hypotheses
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound. The difluoromethyl group itself is often considered a bioisostere for hydroxyl or thiol groups. nih.govnih.gov Future research will continue to explore other bioisosteric replacements for different parts of the pyrimidine scaffold to improve potency, selectivity, and pharmacokinetic properties.
Areas of focus include:
Scaffold Hopping: Replacing the pyrimidine core with other heterocycles while maintaining key binding interactions.
Substituent Modification: Systematic replacement of substituents on the pyrimidine ring to probe structure-activity relationships (SAR). For example, in the development of pyrazolo[1,5-a]pyrimidine inhibitors, a 1,2,4-triazole group was successfully used as a bioisostere for an amide group, improving potency and metabolic stability. acs.org
SAR Studies: Detailed SAR studies are crucial for understanding how different structural modifications influence biological activity. nih.govacs.org Such studies guide the design of more effective analogs.
| Bioisosteric Replacement Strategy | Goal |
| Replacing a hydrogen with fluorine | Modulate pKa, block metabolic sites. cambridgemedchemconsulting.com |
| Replacing an amide with a 1,2,4-triazole | Improve potency and metabolic stability. acs.org |
| Varying substituents on the pyrimidine ring | Optimize binding interactions and physicochemical properties. acs.org |
Addressing Synthetic Challenges in Late-Stage Functionalization of Complex Pyrimidine Structures
Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for rapidly generating analogs for SAR studies without the need for de novo synthesis.
Future research in this area will focus on:
C-H Functionalization: Developing methods for the selective functionalization of C-H bonds on the pyrimidine ring. One approach is the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to install a variety of functional groups. nih.govberkeley.eduacs.org
Deconstruction-Reconstruction Strategies: An innovative approach involves converting a pyrimidine-containing compound into a more reactive intermediate that can then be used in various heterocycle-forming reactions to create diverse analogs. nih.gov
Novel Heterocyclization Reactions: Developing new methods for constructing the pyrimidine ring onto complex scaffolds in the later stages of a synthesis. acs.org
| Late-Stage Functionalization Method | Description |
| C-H Fluorination/SNAr | Introduction of a fluorine atom followed by its displacement with a nucleophile to introduce diverse functionality. nih.govberkeley.eduacs.org |
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to an intermediate, followed by reaction to form new heterocycles. nih.gov |
| Late-Stage Heterocyclization | Formation of the pyrimidine ring on an advanced intermediate. acs.org |
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-4-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized?
Answer:
- Radical Bromination: A common method involves bromination of 4-(difluoromethyl)pyrimidine using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in inert solvents like CCl₄ under reflux .
- Substitution Reactions: Alternative routes may employ halogen-exchange reactions or transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling could introduce aryl/alkyl groups post-bromination .
- Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq NBS) and temperature (60–80°C) to minimize side products like di-brominated derivatives .
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects: The difluoromethyl group (-CF₂H) increases electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic substitution at the 5-bromo position. This is critical for downstream functionalization .
- Steric and Polar Effects: Fluorine’s high electronegativity alters electron density distribution, which can be quantified via DFT calculations or Hammett substituent constants (σₚ ≈ 0.43 for -CF₂H) .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms the presence of the difluoromethyl group (δ ~ -110 to -120 ppm). ¹H/¹³C NMR identifies ring protons and substituents.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (calc. for C₅H₄BrF₂N₂: 224.96 g/mol).
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization: Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels) may explain discrepancies. Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .
- Metabolic Stability: Evaluate cytochrome P450 interactions and plasma protein binding to differentiate intrinsic activity from pharmacokinetic effects .
Q. What strategies improve the compound’s selectivity as a kinase inhibitor in cancer research?
Answer:
-
Structure-Activity Relationship (SAR) Studies: Modify substituents at the 2- or 6-positions of the pyrimidine ring to enhance binding specificity. For example:
Substituent Position Effect on Selectivity 2-Amino Increases affinity for ATP-binding pockets 6-Methoxy Reduces off-target kinase interactions -
Proteome-Wide Profiling: Use chemoproteomics to identify off-target binding and refine design .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
Answer:
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Continuous Flow Chemistry: Improves yield and safety by controlling exothermic bromination steps .
- Purification: Use flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) or recrystallization (solvent: DCM/hexane) to isolate high-purity product (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
